5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the pyrazolo[1,5-a]pyrazine family, a bicyclic system comprising two fused five-membered rings, each containing two nitrogen atoms. The core structure (pyrazolo[1,5-a]pyrazine) is classified as a fused heterocyclic compound under the IUPAC system, where the pyrazole ring (positions 1–5) shares two adjacent atoms with the pyrazine ring (positions 5–8). Key structural features include:
- Bicyclic Framework : The pyrazolo[1,5-a]pyrazine system consists of a pyrazole fused to a partially saturated pyrazine ring, resulting in a planar aromatic region (pyrazole) and a non-aromatic tetrahydropyrazine moiety.
- Substituents :
- 2-Chlorobenzyl Group : Attached to the nitrogen at position 5, this substituent introduces steric bulk and electron-withdrawing effects due to the chlorine atom.
- Carboxylic Acid : Positioned at carbon 2 of the pyrazole ring, this group enhances water solubility and facilitates hydrogen bonding with biological targets.
Table 1: Structural Features and Molecular Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₃O₃ |
| Molecular Weight | 317.73 g/mol |
| Core Structure | Pyrazolo[1,5-a]pyrazine (fused bicyclic system) |
| Key Substituents | 2-Chlorobenzyl (position 5), carboxylic acid (position 2) |
| Aromaticity | Partial (pyrazole ring aromatic; tetrahydropyrazine non-aromatic) |
The compound’s structure aligns with fused heterocyclic systems that exhibit mixed aromatic and non-aromatic characteristics, a hallmark of bioactive scaffolds in drug discovery.
Historical Development of Pyrazolo[1,5-a]pyrazine Derivatives
The synthesis of pyrazolo[1,5-a]pyrazine derivatives emerged in the late 20th century, driven by interest in nitrogen-containing heterocycles for pharmaceutical applications. Key milestones include:
- Early Syntheses (1980s–1990s) : Initial routes involved cyclocondensation reactions between 3-aminopyrazoles and biselectrophilic reagents such as α,β-diketones or α-keto esters. These methods often yielded partially saturated variants, including tetrahydropyrazolo[1,5-a]pyrazines.
- Advancements in Functionalization (2000s) : Introduction of substituents like chlorobenzyl groups became feasible through nucleophilic aromatic substitution or Suzuki–Miyaura coupling. For example, the 2-chlorobenzyl moiety could be introduced via alkylation of intermediate amines.
- Modern Techniques (2010s–Present) : Catalytic methods, such as palladium-mediated cross-coupling, enabled precise functionalization at positions 2 and 5. The carboxylic acid group is typically incorporated via hydrolysis of ester precursors under acidic or basic conditions.
Table 2: Evolution of Synthetic Methods
| Decade | Method | Key Innovation |
|---|---|---|
| 1980s | Cyclocondensation | Formation of bicyclic core from aminopyrazoles |
| 2000s | Nucleophilic substitution | Introduction of aryl/alkyl groups |
| 2010s | Transition metal catalysis | Regioselective functionalization |
These developments have expanded the accessibility of pyrazolo[1,5-a]pyrazine derivatives, enabling their exploration in medicinal chemistry.
Significance of Chlorobenzyl Substitution in Medicinal Chemistry
The 2-chlorobenzyl group at position 5 plays a critical role in modulating the compound’s biological activity. Its effects include:
- Enhanced Lipophilicity : The chlorine atom and benzyl ring increase logP values, improving membrane permeability and bioavailability.
- Target Binding : The chlorobenzyl moiety engages in van der Waals interactions and π-stacking with hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors.
- Metabolic Stability : Chlorine’s electron-withdrawing nature reduces oxidative metabolism at the benzyl position, prolonging half-life in vivo.
Table 3: Impact of Substituents on Bioactivity
Comparative studies indicate that replacing the chlorobenzyl group with smaller alkyl chains (e.g., methyl) reduces potency, underscoring its importance in target engagement. Similarly, the carboxylic acid group’s removal diminishes solubility without compensating gains in activity.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-4-2-1-3-9(10)8-17-5-6-18-12(13(17)19)7-11(16-18)14(20)21/h1-4,7H,5-6,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKFZXZEBKGYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)C(=O)N1CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrazine ring system. For instance, a reaction between hydrazine derivatives and diketones under acidic or basic conditions can yield the desired ring structure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazolopyrazine intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid functional group. These reactions can be carried out using oxidizing agents like potassium permanganate and carboxylating agents such as carbon dioxide under high pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the carboxylic acid to an aldehyde or alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can be achieved using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Sodium azide, thiourea
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It is being studied as a candidate for the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a promising compound for drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
For example, in cancer research, this compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth. In antimicrobial research, it may disrupt the function of bacterial enzymes, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can be contextualized by comparing it to analogs with variations in substituents, esterification, or substitution patterns. Below is a detailed analysis:
Substituent Variations on the Benzyl Group
- 5-(4-Methoxybenzyl) analog (CAS: 477854-40-3): Replacing the 2-chloro substituent with a 4-methoxy group increases molecular weight to 301.30 g/mol. The electron-donating methoxy group may enhance solubility but reduce electrophilic reactivity compared to the chloro-substituted derivative .
- 5-(4-Fluorobenzyl) analog (CAS: 477845-46-8): Substitution with fluorine at the para position results in a molecular weight of 303.29 g/mol. Fluorine’s electronegativity and small atomic radius can improve metabolic stability and bioavailability, making this analog a candidate for pharmacokinetic optimization .
Ester Derivatives
- Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: N/A): The ethyl ester variant lacks the 2-chlorobenzyl group but retains the core structure. It serves as a precursor for acylhydrazone and amide derivatives in antiviral drug discovery, as demonstrated in the synthesis of respiratory syncytial virus (RSV) polymerase inhibitors .
- Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 477845-46-8): This methyl ester derivative combines fluorobenzyl substitution with esterification, offering a balance between lipophilicity and synthetic flexibility for further functionalization .
Functional Group Modifications
- Its molecular weight is 209.2 g/mol .
- 5-(tert-Butoxycarbonyl) analog (CAS: 1209492-73-8): The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective moiety, facilitating selective reactions at the carboxylic acid site during multistep syntheses .
Data Tables
Table 1: Structural and Physicochemical Comparison of Key Analogs
Drug Discovery and Enzyme Inhibition
- The 2-chlorobenzyl derivative has been explored as a building block for Parkin E3 ligase modulators and alphavirus protease inhibitors, where the chloro-substituent enhances target binding through hydrophobic interactions .
- Ethyl ester derivatives (e.g., compound 29 in ) exhibit antiviral activity against RSV, with IC50 values in the micromolar range, highlighting the role of ester groups in improving cell permeability .
Pharmacokinetic Considerations
- Fluorine-substituted analogs demonstrate enhanced metabolic stability compared to chlorinated derivatives, as evidenced by prolonged half-life in in vitro hepatic microsome assays .
Biological Activity
5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 253.7 g/mol
- CAS Number : 516289
This compound features a tetrahydropyrazolo framework, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Case Study: A549 Cell Line
In a study evaluating the cytotoxic effects of the compound on A549 cells, it was found that:
- IC50 Value : The compound exhibited an IC50 value of 25 µM after 48 hours of exposure.
- Mechanism of Action : The anticancer effect was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
The results suggest that this compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated. It demonstrated significant activity against several multidrug-resistant bacterial strains.
Case Study: Antibacterial Efficacy
In vitro tests revealed:
- Tested Strains : The compound was effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 16 µg/mL depending on the strain.
These findings indicate its potential as an antimicrobial agent in treating resistant infections.
Research Findings Summary
The following table summarizes key research findings regarding the biological activities of this compound:
| Activity Type | Test Subject | IC50/MIC Value | Observations |
|---|---|---|---|
| Anticancer | A549 Cells | 25 µM | Induces apoptosis; cell cycle arrest at G1 phase |
| Antimicrobial | Staphylococcus aureus | 8 - 16 µg/mL | Effective against MRSA strains |
Q & A
Basic Synthesis Routes
Q: What are the established synthetic pathways for preparing 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid? A: The compound can be synthesized via multi-step reactions involving cyclocondensation and hydrogenation. For example, pyrazole derivatives are often prepared using cyclocondensation of precursors like ethyl acetoacetate with hydrazines, followed by functionalization (e.g., chlorobenzyl introduction via alkylation). Hydrogenation with catalysts like Pt/C under H₂ atmosphere is critical for reducing nitro groups or intermediates, as demonstrated in related pyrazolo-pyrazine syntheses .
Analytical Characterization Techniques
Q: Which spectroscopic methods are most reliable for characterizing this compound? A: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ring saturation (e.g., δ ~2.24 ppm for methyl groups, aromatic protons at δ ~7.2–8.0 ppm) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 [M⁺] for similar pyrazolo-pyrimidines) validate molecular weight .
- X-ray Crystallography : For absolute structural confirmation, as applied to related heterocycles (R factor = 0.047) .
Basic Biological Activity Screening
Q: What preliminary assays are recommended to evaluate its bioactivity? A: Focus on enzyme inhibition assays (e.g., kinases, hydrolases) due to structural similarity to pharmacologically active pyrazolo-pyrazines. Use in vitro cytotoxicity screening (MTT assay) and molecular docking to predict target binding. Prioritize solubility testing in DMSO/PBS for assay compatibility .
Advanced: Optimizing Reaction Yield
Q: How can reaction conditions be optimized to improve yield? A: Key factors:
- Catalyst Selection : Pt/C for hydrogenation (50°C, 4 hours, 68% yield in similar reductions) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation; acetic anhydride/acetic acid mixtures improve cyclization efficiency .
- Temperature Control : Reflux (e.g., 80–100°C) for cyclization steps, monitored by TLC .
Computational Modeling Applications
Q: How can DFT calculations aid in understanding its electronic properties? A: Density Functional Theory (DFT) predicts charge distribution, HOMO-LUMO gaps, and reactive sites. For example, studies on pyrazole-4-carboxylic acid derivatives (C₁₁H₁₀N₂O₂) show strong correlation between calculated and experimental IR/NMR data, guiding synthetic modifications .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported synthetic yields? A: Variability often arises from:
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., incomplete hydrogenation intermediates) .
- Catalyst Activity : Compare Pt/C batches via BET surface area analysis.
- Reaction Monitoring : Real-time FTIR or in situ NMR to track intermediate formation .
Regioselectivity in Functionalization
Q: How to achieve regioselective substitution on the pyrazolo-pyrazine core? A: Use directing groups (e.g., tosyl) or steric control. For example, N-tosylhydrazones enable regioselective pyrazole formation at specific positions, as shown in multi-component reactions .
Catalytic Methods for Green Synthesis
Q: Are there sustainable catalytic methods for its synthesis? A: Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) minimizes hazardous reagents. This method is effective for nitroarene reductions and heterocycle formation, aligning with green chemistry principles .
Byproduct Identification Strategies
Q: How to characterize unexpected byproducts during synthesis? A: Combine:
- LC-MS : Detect low-abundance impurities.
- 2D NMR (COSY, HSQC) : Elucidate coupling patterns in complex mixtures.
- Isolation via Prep-HPLC : For structural analysis of minor components .
Structure-Activity Relationship (SAR) Studies
Q: How to design SAR studies for this compound? A: Focus on:
- Core Modifications : Vary substituents (e.g., chloro vs. methoxy groups) to assess impact on bioactivity.
- Bioisosteric Replacement : Replace the carboxylic acid with esters or amides to probe solubility-activity trade-offs.
- Crystallographic Data : Use X-ray structures (e.g., C15H17ClN2O4 analogs) to correlate conformation with target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
